molecular formula C11H12O3 B3332627 2,2-dimethyl-2H-chromene-5,7-diol CAS No. 91142-92-6

2,2-dimethyl-2H-chromene-5,7-diol

Cat. No.: B3332627
CAS No.: 91142-92-6
M. Wt: 192.21 g/mol
InChI Key: YYXCJULMDCUPPI-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-chromene-5,7-diol is a compound belonging to the class of 1-benzopyrans. It is characterized by a chromene ring structure with two methyl groups at the 2-position and hydroxyl groups at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-2H-chromene-5,7-diol typically involves cyclization reactions to form the chromene ring. One common method includes the use of benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . Specific reaction conditions, such as the use of catalysts and solvents, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process often includes steps such as purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-chromene-5,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

2,2-Dimethyl-2H-chromene-5,7-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-2H-chromene-5,7-diol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death. The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups at the 5 and 7 positions contribute to its potent antifungal properties, making it a valuable compound in agricultural and pharmaceutical research .

Properties

IUPAC Name

2,2-dimethylchromene-5,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)4-3-8-9(13)5-7(12)6-10(8)14-11/h3-6,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXCJULMDCUPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=C(C=C2O1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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